5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 959236-92-1
VCID: VC8335683
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16)
SMILES: C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 959236-92-1

Cat. No.: VC8335683

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione - 959236-92-1

Specification

CAS No. 959236-92-1
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 5-(trifluoromethyl)-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16)
Standard InChI Key MSAVDWKURUSWSQ-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F
Canonical SMILES C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS No. 959236-92-1) has the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, with the trifluoromethyl (-CF₃) group at position 5 enhancing lipophilicity and metabolic stability (Figure 1). The dione groups at positions 2 and 4 contribute to hydrogen-bonding interactions, critical for binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅F₃N₂O₂
Molecular Weight230.14 g/mol
CAS Number959236-92-1
Lipophilicity (logP)~1.8 (estimated)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

The trifluoromethyl group’s electron-withdrawing nature influences electronic distribution, making the compound resistant to oxidative degradation. Compared to non-fluorinated analogs, this substitution improves membrane permeability and bioavailability .

Synthetic Methodologies

Metal-Free Catalysis

A one-pot synthesis strategy using 4-dimethylaminopyridine (DMAP) as a catalyst enables efficient construction of the quinazoline-2,4-dione scaffold . The reaction employs tert-butoxycarbonyl (Boc) groups to activate intermediates, with p-methoxybenzyl (PMB)-protected amines facilitating heterocyclization at room temperature . This method avoids harsh conditions, achieving yields up to 92% for derivatives with electron-donating substituents (Table 2) .

Table 2: Selected Yields from DMAP-Catalyzed Synthesis

Substrate SubstituentReaction ConditionYield (%)
5-CF₃MW, 150°C, 30 min92
6-OCH₃RT, 12 h85
7-NO₂RT, 12 h62

Palladium-Mediated Approaches

While less commonly reported, palladium-catalyzed cross-coupling reactions enable functionalization at position 6 or 7 of the quinazoline core. These methods are critical for introducing aryl or heteroaryl groups, though they require stringent anhydrous conditions and specialized ligands.

Structural optimization of 5-(trifluoromethyl)quinazoline-2,4-dione derivatives has yielded potent CB2-selective agonists with negligible CB1 activity . Compound 8 (Table 3) exhibits an EC₅₀ of 12 nM at CB2, surpassing the reference drug GW842166X in both potency (3-fold) and selectivity (>100-fold) . The 5-CF₃ group’s hydrophobic interactions with CB2’s transmembrane domain are pivotal for binding affinity .

Table 3: CB2 Agonist Activity of Key Derivatives

CompoundR₁R₂CB2 EC₅₀ (nM)CB1 EC₅₀ (nM)
85-CF₃8-CH₃12>10,000
365-Br6-OCH₃18>10,000
GW842166X--35450

Antimicrobial and Anticancer Properties

Quinazoline-diones demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 5-CF₃ derivative’s mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Preliminary anticancer screens reveal IC₅₀ values of <10 µM in breast and lung cancer cell lines, though in vivo studies remain pending.

Structure-Activity Relationships (SAR)

Substituent Effects on CB2 Agonism

  • Position 5: Trifluoromethyl (-CF₃) and bromo (-Br) groups maximize CB2 affinity, with -CF₃ offering superior metabolic stability .

  • Position 8: Methyl (-CH₃) substituents enhance selectivity by sterically hindering CB1 binding .

  • N1 Modifications: Oxadiazole-containing side chains (e.g., 1,2,4-oxadiazol-5-ylmethyl) improve solubility without compromising potency .

Table 4: Impact of Substituents on CB2 Activity

PositionSubstituentEffect on CB2 EC₅₀logP Change
5-CF₃↓ 3-fold+0.5
5-Br↓ 2-fold+0.7
8-CH₃↑ Selectivity-0.2
N1OxadiazolylNo change-0.8

Future Directions and Challenges

Improving Pharmacokinetic Profiles

While 5-CF₃ derivatives exhibit favorable logP values (~1.8), further modifications to enhance aqueous solubility (e.g., PEGylation or prodrug strategies) are warranted .

Expanding Therapeutic Indications

Ongoing research explores applications in neuroinflammation, chronic pain, and fibrosis, leveraging CB2’s role in immune modulation . Additionally, dual DHFR-COX-2 inhibition could synergize anticancer and anti-inflammatory effects.

Synthetic Scalability

Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst loading and purification protocols . Continuous-flow reactors may address current batch limitations .

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